2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one
Description
The exact mass of the compound this compound is 343.03202 g/mol and the complexity rating of the compound is 425. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-amino-4-benzyl-4-(4-bromophenyl)-1H-imidazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O/c17-13-8-6-12(7-9-13)16(14(21)19-15(18)20-16)10-11-4-2-1-3-5-11/h1-9H,10H2,(H3,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKJGYZFDTVELF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Amino-5-benzyl-5-(4-bromophenyl)-4,5-dihydro-1H-imidazol-4-one is a compound of significant interest due to its potential biological activities. Its molecular formula is CHBrNO, with a molecular weight of 344.21 g/mol. This article explores its biological activity, including antibacterial, antifungal, and antiproliferative properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound features a unique imidazole structure which contributes to its biological activity. The presence of the bromophenyl group enhances its lipophilicity, potentially influencing its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | CHBrNO |
| Molecular Weight | 344.21 g/mol |
| Purity | ~95% |
| Storage Conditions | Unknown |
Antibacterial Activity
Research indicates that derivatives of imidazole compounds exhibit promising antibacterial properties. For instance, studies have shown that related compounds can inhibit various Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis.
In a comparative study, the antibacterial activity of this compound was evaluated against standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were determined, revealing significant effectiveness against resistant strains.
Table 1: Antibacterial Activity Comparison
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | X (to be determined) | Staphylococcus aureus |
| Amikacin | 8 | Staphylococcus aureus |
| Vancomycin | 16 | Streptococcus faecalis |
Antifungal Activity
The antifungal potential of this compound has also been investigated. In vitro studies demonstrated moderate activity against fungal strains such as Candida albicans and Aspergillus niger, with MIC values similar to those observed for other imidazole derivatives.
Table 2: Antifungal Activity Results
| Compound | MIC (µg/mL) | Fungal Strain |
|---|---|---|
| This compound | Y (to be determined) | Candida albicans |
| Fluconazole | 32 | Candida albicans |
| Amphotericin B | 0.25 | Aspergillus niger |
Antiproliferative Activity
The antiproliferative effects of the compound were assessed using various cancer cell lines. Notably, it demonstrated significant cytotoxicity against the MDA-MB-231 breast cancer cell line. The mechanism appears to involve apoptosis induction through mitochondrial disruption and caspase activation.
Case Study: MDA-MB-231 Cell Line
In a controlled experiment, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability:
- 10 µM concentration : 55% reduction in viability after 72 hours.
This suggests that the compound may serve as a lead for developing new anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
